REACTION_SMILES
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[CH2:35]([Cl:36])[CH2:37][Cl:38].[CH3:25][CH:26]1[N:27]([CH2:32][CH2:33][NH2:34])[CH2:28][CH2:29][CH2:30][CH2:31]1.[CH3:39][N:40]([c:41]1[cH:42][cH:43][n:44][cH:45][cH:46]1)[CH3:47].[Cl:48][CH2:49][Cl:50].[c:1]1(-[c:7]2[n:8](-[c:16]3[cH:17][cH:18][c:19]([C:20](=[O:21])[OH:22])[cH:23][cH:24]3)[c:9]3[c:14]([cH:15]2)[CH2:13][CH2:12][CH2:11][CH2:10]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8](-[c:16]3[cH:17][cH:18][c:19]([C:20](=[O:21])[NH:34][CH2:33][CH2:32][N:27]4[CH:26]([CH3:25])[CH2:31][CH2:30][CH2:29][CH2:28]4)[cH:23][cH:24]3)[c:9]3[c:14]([cH:15]2)[CH2:13][CH2:12][CH2:11][CH2:10]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCCN1CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(-n2c(-c3ccccc3)cc3c2CCCC3)cc1
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Name
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Type
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product
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Smiles
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CC1CCCCN1CCNC(=O)c1ccc(-n2c(-c3ccccc3)cc3c2CCCC3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |